molecular formula C23H26N4O2S B3987754 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE

1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE

Cat. No.: B3987754
M. Wt: 422.5 g/mol
InChI Key: RCOMWENTVGAXHO-UHFFFAOYSA-N
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Description

1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a quinoline and triazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinoline and triazole rings, followed by their coupling. Typical synthetic routes might include:

    Formation of the Quinoline Moiety: This could involve the cyclization of an appropriate precursor under acidic or basic conditions.

    Formation of the Triazole Moiety: This might be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling of the Two Moieties: This could involve a nucleophilic substitution or a similar reaction to link the quinoline and triazole rings.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the sulfur atom.

    Reduction: Reduction reactions could target the quinoline or triazole rings.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit a key enzyme in the pathogen. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways might involve inhibition of protein synthesis, DNA replication, or other critical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Triazole Derivatives: Compounds such as fluconazole, used as antifungal agents.

Uniqueness

The unique combination of quinoline and triazole moieties in this compound might confer distinct biological activities or chemical properties, making it a valuable subject for further research.

Properties

IUPAC Name

1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-15-13-23(2,3)27(19-11-10-17(29-4)12-18(15)19)20(28)14-30-22-24-21(25-26-22)16-8-6-5-7-9-16/h5-12,15H,13-14H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOMWENTVGAXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 3
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 5
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE
Reactant of Route 6
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-ETHANONE

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